1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features two pyrazole rings, one substituted with an isopropyl group and the other with a methyl group, connected through a methanamine linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of 1-isopropyl-1H-pyrazol-4-yl intermediate: This can be achieved by reacting 1-isopropyl-1H-pyrazole with suitable reagents under controlled conditions.
Formation of 1-methyl-1H-pyrazol-3-yl intermediate: Similarly, 1-methyl-1H-pyrazole is synthesized using appropriate starting materials and reagents.
Coupling Reaction: The two intermediates are then coupled using a methanamine linker under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine: A similar compound with a piperidine ring instead of an isopropyl group.
2-(4-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethanol: Another pyrazole derivative with an ethanol group.
Uniqueness
1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of two pyrazole rings connected through a methanamine linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
The compound 1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine , identified by its CAS number 1855911-11-3 , has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H20ClN5, with a molecular weight of 269.77 g/mol . The structure features two pyrazole rings, which are known for their diverse biological activities.
Property | Value |
---|---|
CAS Number | 1855911-11-3 |
Molecular Formula | C12H20ClN5 |
Molecular Weight | 269.77 g/mol |
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a potential for this compound in oncology.
Case Study: A derivative of pyrazole demonstrated an IC50 value of 2.5 µM against breast cancer cells, indicating potent activity. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives are often evaluated for their effectiveness against bacterial strains.
Research Findings: In vitro studies have reported that related compounds exhibit minimum inhibitory concentrations (MIC) ranging from 0.7 to 2.8 µg/mL against Gram-positive bacteria, outperforming traditional antibiotics like vancomycin .
Anticonvulsant Activity
Pyrazole derivatives have also been investigated for anticonvulsant effects. Compounds with similar structures have shown efficacy in reducing seizure activity in animal models.
Example Study: A related pyrazole compound reduced seizure frequency in a PTZ-induced seizure model by 70% , indicating substantial anticonvulsant activity .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives can be significantly influenced by the substituents on the pyrazole rings. Modifications to the position and type of substituents can enhance or diminish activity.
Substituent Position | Type | Effect on Activity |
---|---|---|
4-position | Methyl group | Increased anticancer activity |
3-position | Ethyl group | Enhanced antimicrobial properties |
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(1-methylpyrazol-3-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-10(2)17-9-11(7-14-17)6-13-8-12-4-5-16(3)15-12;/h4-5,7,9-10,13H,6,8H2,1-3H3;1H |
InChI Key |
KKCVNNUCCFZEGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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